Direct Enzymatic Inhibition: Aliskiren's IC50 for Human Renin vs. Downstream Target Engagement
Aliskiren exhibits potent, direct inhibition of human renin with an IC50 of 0.6 nmol/L, targeting the rate-limiting enzymatic step of the RAAS cascade [1]. This is in contrast to ACE inhibitors (e.g., enalapril, ramipril) and ARBs (e.g., valsartan), which target downstream components of the cascade (ACE and AT1 receptor, respectively) and exhibit distinct enzymatic profiles. For instance, in vitro studies show that while the ACE inhibitor enalapril significantly inhibits bradykinin degradation (a process linked to angioedema), aliskiren has no effect on bradykinin degradation in plasma, indicating a high degree of target selectivity [2].
| Evidence Dimension | Enzymatic inhibition (IC50) and off-target activity |
|---|---|
| Target Compound Data | IC50: 0.6 nmol/L (human renin); No effect on bradykinin degradation in plasma. |
| Comparator Or Baseline | Enalapril (ACE inhibitor): No direct renin inhibition; significantly inhibits bradykinin degradation in plasma. |
| Quantified Difference | Mechanistic: Aliskiren targets the rate-limiting step; enalapril acts downstream. Functional: 0% vs. significant inhibition of bradykinin degradation. |
| Conditions | In vitro enzyme assays and human plasma systems. |
Why This Matters
This data confirms aliskiren's unique and highly potent mechanism as the only approved direct renin inhibitor, enabling RAAS blockade at its origin, which is distinct from the downstream interventions of ACE inhibitors and ARBs and may translate to a different side effect profile.
- [1] Wuerzner G, Azizi M. Renin inhibition with aliskiren. Clin Exp Pharmacol Physiol. 2008 Apr;35(4):426-30. doi: 10.1111/j.1440-1681.2008.04890.x. PMID: 18307734. View Source
- [2] Joseph K, et al. In vitro comparison of bradykinin degradation by aliskiren, a renin inhibitor, and an inhibitor of angiotensin-converting enzyme. J Renin Angiotensin Aldosterone Syst. 2015 Jun;16(2):321-7. doi: 10.1177/1470320313491997. PMID: 23764715. View Source
